

Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PAT1inh-B01

Cat. No.: B12382788

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of **PAT1inh-B01**, a first-in-class, potent, and selective inhibitor of the solute carrier family 26 member A6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). SLC26A6 is a crucial $\text{Cl}^-/\text{HCO}_3^-$ exchanger located at the luminal membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption.^[1] The identification of **PAT1inh-B01** offers a valuable pharmacological tool for investigating the physiological functions of SLC26A6 and presents a potential therapeutic candidate for intestinal disorders characterized by hyposecretion, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **PAT1inh-B01**, including its inhibitory potency against various SLC26A6-mediated anion exchange modes and its selectivity against other related transporters.

Anion Exchange Mode	PAT1inh-B01 IC ₅₀ (nM)	Reference
Cl^-/SCN^-	260	^[1]
$\text{Cl}^-/\text{HCO}_3^-$	290	^[1]
Overall Anion Exchange	~350	^{[1][2][3]}

Transporter	Inhibition by 25 μ M PAT1inh-B01	Reference
SLC26A3 (DRA)	No significant inhibition	[1][2]
SLC26A4	No significant inhibition	[4]
SLC26A9	No significant inhibition	[4]
TMEM16A	No significant inhibition	[4]
CFTR	No significant inhibition	[4]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and validation of **PAT1inh-B01**.

High-Throughput Screening (HTS) for PAT1 Inhibitors

A cell-based, fluorescence imaging plate reader (FLIPR) assay was developed to screen for inhibitors of SLC26A6.[1]

- Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a cytoplasmic halide-sensing Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]
- Assay Principle: The assay measures the kinetics of PAT1-mediated Cl^-/I^- exchange. Extracellular iodide (I^-) enters the cell in exchange for intracellular chloride (Cl^-) via PAT1, quenching the YFP fluorescence. Inhibitors of PAT1 will slow the rate of I^- influx and thus reduce YFP fluorescence quenching.
- Protocol:
 - FRT cells co-expressing Slc26a6 and YFP were seeded in 384-well plates.
 - The cells were incubated with a library of 50,000 synthetic small molecules at a concentration of 10 μ M for 15 minutes.[1]
 - The plate was then transferred to a FLIPR to measure the baseline YFP fluorescence.

- An iodide-containing solution was added to the wells to initiate the Cl^-/I^- exchange.
- YFP fluorescence was monitored over time. The rate of fluorescence quenching was used to determine the activity of PAT1.
- Compounds that significantly reduced the rate of YFP quenching were identified as potential PAT1 inhibitors.

Electrophysiological Validation: $\text{Cl}^-/\text{HCO}_3^-$ Exchange Assay

To confirm the inhibitory activity of **PAT1inh-B01** on the physiologically relevant $\text{Cl}^-/\text{HCO}_3^-$ exchange, intracellular pH measurements were performed using the pH-sensitive fluorescent dye BCECF.[1]

- Cell Line: FRT cells expressing Slc26a6.
- Assay Principle: The activity of the $\text{Cl}^-/\text{HCO}_3^-$ exchanger is measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular Cl^- concentration. In the absence of extracellular Cl^- , the exchanger is driven in reverse, causing an efflux of intracellular HCO_3^- and a subsequent decrease in pHi.
- Protocol:
 - FRT-Slc26a6 cells were loaded with the ratiometric pH-sensitive dye BCECF-AM.
 - Cells were perfused with a Cl^- -containing buffer, and baseline pHi was recorded.
 - The perfusate was switched to a Cl^- -free buffer (gluconate substituted for Cl^-) to induce HCO_3^- efflux and intracellular acidification.
 - The rate of acidification is a measure of PAT1-mediated $\text{Cl}^-/\text{HCO}_3^-$ exchange.
 - The effect of **PAT1inh-B01** was assessed by pre-incubating the cells with the compound and measuring the change in the rate of acidification.

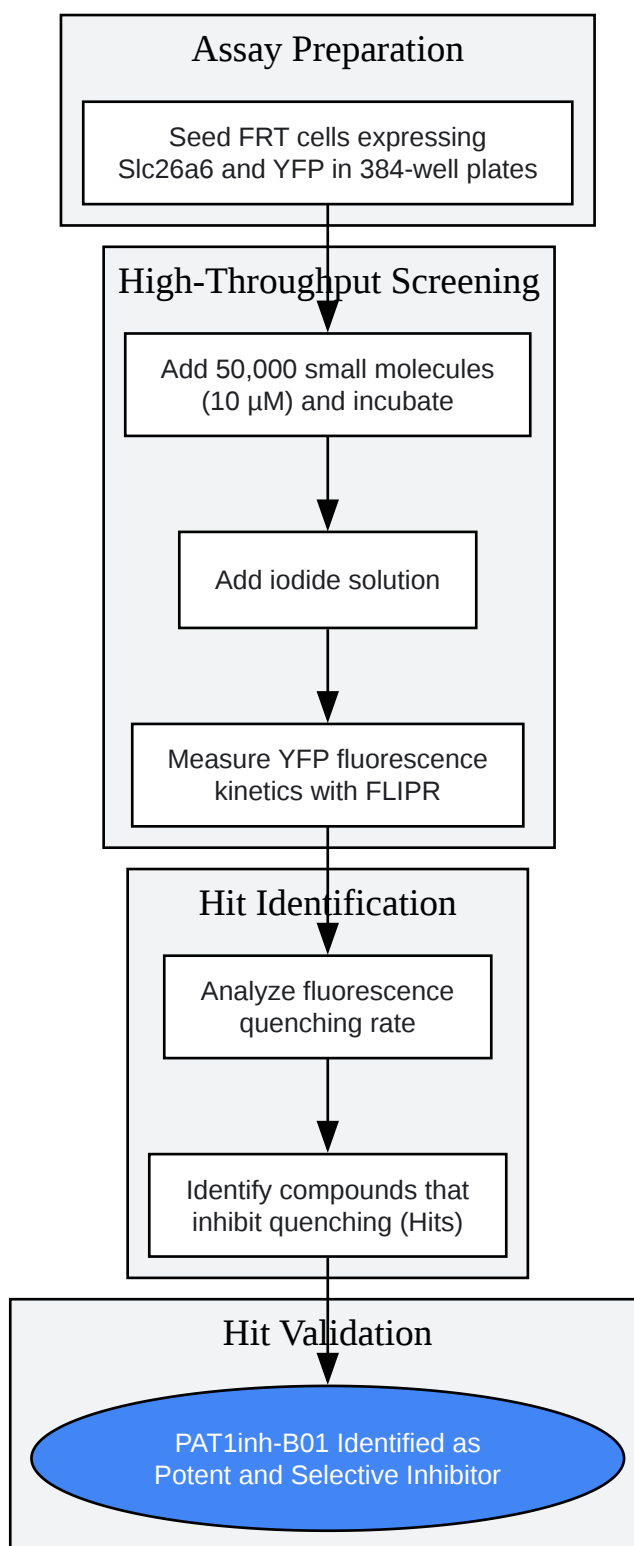
In Vivo Validation: Closed-Loop Intestinal Fluid Absorption Model

The in vivo efficacy of **PAT1inh-B01** was evaluated in a murine closed-loop model of intestinal fluid absorption.^[1]

- Animal Model: Wild-type mice.
- Protocol:
 - Mice were anesthetized, and a laparotomy was performed to expose the small intestine.
 - A 2-cm segment of the jejunum or ileum was isolated and ligated at both ends to create a closed loop.
 - The loop was injected with a saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) with or without **PAT1inh-B01** (30 μM).^[1]
 - The abdominal cavity was closed, and the animal was allowed to recover for a set period (e.g., 4 hours).
 - After the incubation period, the animal was euthanized, and the closed loop was excised.
 - The change in the weight-to-length ratio of the loop was measured to determine the extent of fluid absorption. A decrease in this ratio indicates fluid absorption.^[1]

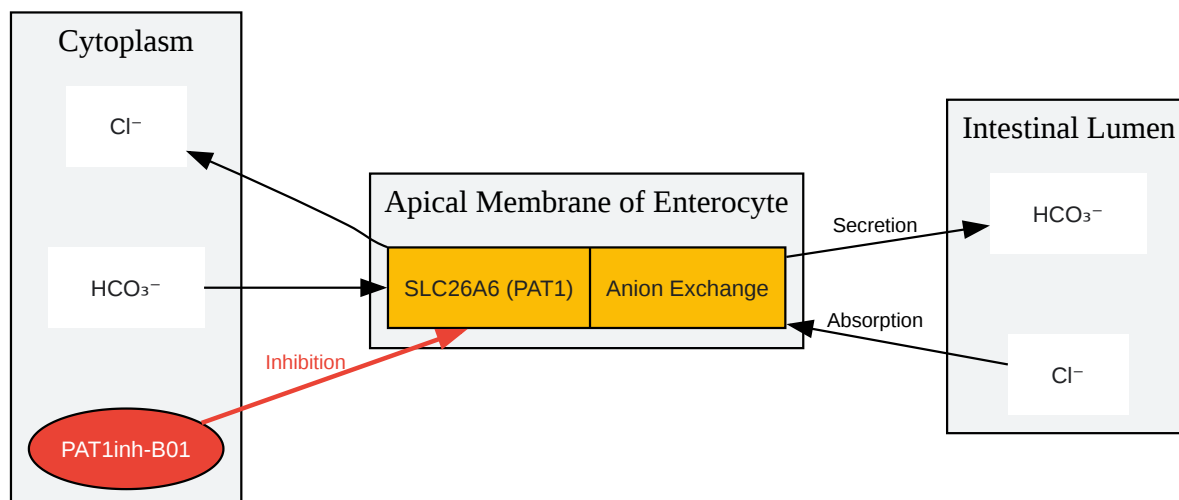
Visualizations

The following diagrams illustrate key workflows and concepts in the discovery of **PAT1inh-B01**.



[Click to download full resolution via product page](#)

Caption: High-throughput screening workflow for the discovery of **PAT1inh-B01**.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **PAT1inh-B01** action on SLC26A6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAT1inh-B01 | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
- 3. PAT1inh-B01|CAS 1775330-54-5|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382788#slc26a6-inhibitor-pat1inh-b01-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com